molecular formula C16H12N4O3S2 B2603388 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034333-50-9

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2603388
CAS No.: 2034333-50-9
M. Wt: 372.42
InChI Key: HPKRNQXFKHHHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative combining a benzothiadiazole core, a furan-substituted pyridylmethyl group, and a sulfonamide moiety. The benzothiadiazole component may enhance electron-withdrawing characteristics, while the furan-pyridine hybrid could influence solubility and receptor interactions.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-25(22,15-3-1-2-14-16(15)20-24-19-14)18-9-11-4-5-13(17-8-11)12-6-7-23-10-12/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKRNQXFKHHHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furanones

    Reduction: Piperidine derivatives

    Substitution: Various substituted sulfonamides

Mechanism of Action

The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Research Findings and Limitations

Bioactivity Gaps

  • While imidazopyridine sulfonamides (13a ) show antibacterial activity , the benzothiadiazole core in the target compound could shift selectivity toward antiviral targets, as seen in benzothiazole derivatives .

Biological Activity

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure that integrates a furan moiety, a pyridine ring, and a benzothiadiazole sulfonamide group. The molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 342.37 g/mol. Its structural characteristics are essential for its biological interactions.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors that are crucial in tumor growth and microbial resistance. The sulfonamide group is known to interact with carbonic anhydrases (CAs), which are important in maintaining pH homeostasis in cells and are implicated in tumorigenesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.332D Cell Culture
HCC82720.46 ± 8.633D Cell Culture
NCI-H35816.00 ± 9.383D Cell Culture

These results suggest that the compound exhibits significant cytotoxicity, especially in two-dimensional cultures compared to three-dimensional assays, indicating its potential as an antitumor agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings indicate that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

  • Lung Cancer Treatment : A study involving human lung cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
  • Infection Control : In a model of bacterial infection, administration of the compound reduced bacterial load significantly in infected tissues compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.